N-(5-chloro-2-methoxyphenyl)-3-[5-(3,4-dimethylphenyl)furan-2-yl]propanamide
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Overview
Description
N-(5-chloro-2-methoxyphenyl)-3-[5-(3,4-dimethylphenyl)furan-2-yl]propanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a furan ring, a chlorinated methoxyphenyl group, and a dimethylphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-3-[5-(3,4-dimethylphenyl)furan-2-yl]propanamide typically involves multiple steps, including the formation of the furan ring, chlorination, and the coupling of the phenyl groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to regulatory standards.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methoxyphenyl)-3-[5-(3,4-dimethylphenyl)furan-2-yl]propanamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substituting Agents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or demethylated compounds.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-3-[5-(3,4-dimethylphenyl)furan-2-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- N-(5-chloro-2-methoxyphenyl)benzamide
- N-(5-chloro-2-methoxyphenyl)furan-2-carboxamide
Uniqueness
N-(5-chloro-2-methoxyphenyl)-3-[5-(3,4-dimethylphenyl)furan-2-yl]propanamide stands out due to its unique combination of functional groups and molecular structure, which confer specific chemical and biological properties not found in closely related compounds.
Properties
Molecular Formula |
C22H22ClNO3 |
---|---|
Molecular Weight |
383.9 g/mol |
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-3-[5-(3,4-dimethylphenyl)furan-2-yl]propanamide |
InChI |
InChI=1S/C22H22ClNO3/c1-14-4-5-16(12-15(14)2)20-10-7-18(27-20)8-11-22(25)24-19-13-17(23)6-9-21(19)26-3/h4-7,9-10,12-13H,8,11H2,1-3H3,(H,24,25) |
InChI Key |
VEAXALLNWQSITF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=C(O2)CCC(=O)NC3=C(C=CC(=C3)Cl)OC)C |
Origin of Product |
United States |
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